![molecular formula C8H9NO3S B13794862 Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI)](/img/structure/B13794862.png)
Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI) is a chemical compound with the molecular formula C8H9NO3S and a molecular weight of 199.23 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a sulfonyl group and an oxide group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI) typically involves the reaction of pyridine derivatives with sulfonylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the sulfonylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistency and efficiency. The process is optimized to achieve high yields and purity, often involving purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted pyridine compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI) has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI) involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine,2-sulfonyl chloride: Similar in structure but lacks the oxide group.
Pyridine,2-sulfonamide: Contains an amide group instead of the oxide group.
Pyridine,2-sulfonic acid: Contains a sulfonic acid group instead of the sulfonyl group.
Uniqueness
Pyridine,2-[(1-methylethenyl)sulfonyl]-,1-oxide(9CI) is unique due to the presence of both the sulfonyl and oxide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H9NO3S |
|---|---|
Peso molecular |
199.23 g/mol |
Nombre IUPAC |
1-oxido-2-prop-1-en-2-ylsulfonylpyridin-1-ium |
InChI |
InChI=1S/C8H9NO3S/c1-7(2)13(11,12)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3 |
Clave InChI |
ZMRPCNWPIFLLKB-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)S(=O)(=O)C1=CC=CC=[N+]1[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[cyano(hydroxy)methyl]benzoate](/img/structure/B13794783.png)
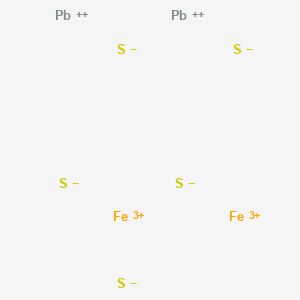
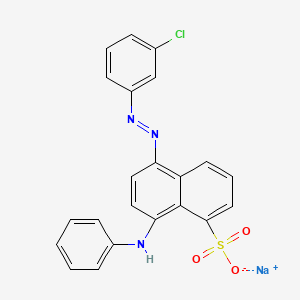
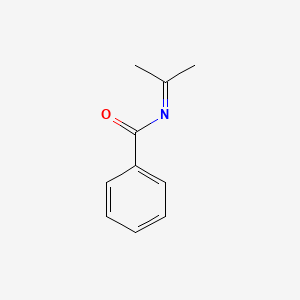
![4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane](/img/structure/B13794815.png)
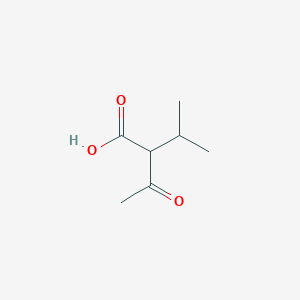
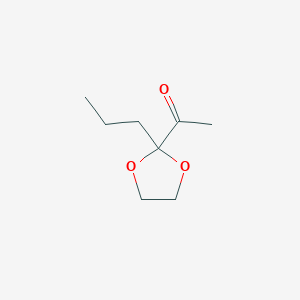
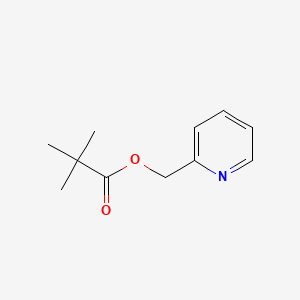
![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13794832.png)
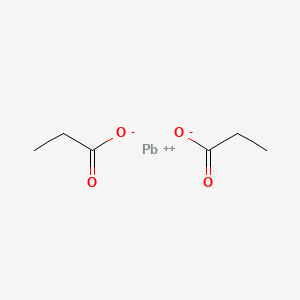
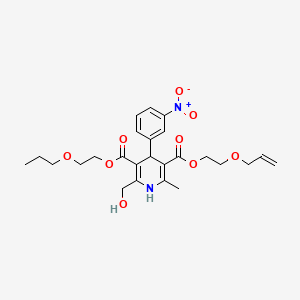
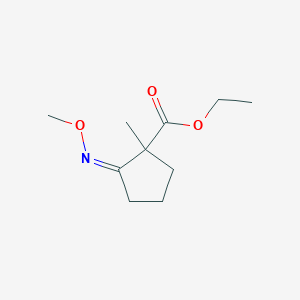

![[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B13794854.png)
